molecular formula C25H36Cl2N2O3 B1682907 Tilorone hydrochloride CAS No. 27591-69-1

Tilorone hydrochloride

Cat. No. B1682907
CAS RN: 27591-69-1
M. Wt: 483.5 g/mol
InChI Key: BSVYJQAWONIOOU-UHFFFAOYSA-N
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Description

Tilorone hydrochloride, also known by trade names Amixin and Lavomax, is the first recognized synthetic, small molecular weight compound that is an orally active interferon inducer . It is used as an antiviral drug in some countries which do not require double-blind placebo-controlled studies, including Russia . It has shown effectiveness against the Ebola virus in mice .


Synthesis Analysis

Tilorone was originally synthesized and developed at the pharmaceutical company Merrell Dow, which is now part of Sanofi . The synthesis has been improved upon in recent years . A convenient preparation method for 2,7-dihydroxyfluoren-9-one, a usual pharmaceutical intermediate for preparing tilorone dihydrochloride, has been described .


Molecular Structure Analysis

Tilorone hydrochloride has a molecular formula of C25H34N2O3 . It is a small molecule with a molecular weight of 410.549 Da . The drug has typically been used in the dihydrochloride salt form and is yellow/orange in color .


Chemical Reactions Analysis

While specific chemical reactions involving Tilorone hydrochloride are not detailed in the search results, it is known that the drug is a synthetic compound . It is also known that the drug is orally bioavailable .


Physical And Chemical Properties Analysis

Tilorone hydrochloride is an orange-colored solid which is highly water-soluble at neutral and acidic pH . The compound is anhydrous and melts between 234-234°C with decomposition . Tilorone hydrochloride has an intense absorption band at 270 nm in water .

Scientific Research Applications

Antiviral Applications

  • Ebola Virus Treatment : Tilorone has shown promise as a treatment for Ebola virus disease (EVD), demonstrating potent in vitro inhibitory activity against the Ebola virus. A study confirmed its efficacy in protecting mice from lethal challenges and highlighted its potential in EVD treatment (Ekins et al., 2017).

  • Broad-Spectrum Antiviral Activity : Tilorone is recognized for its broad-spectrum antiviral activity. It has shown efficacy against a range of viruses, including Middle East Respiratory Syndrome, Chikungunya, Ebola, and Marburg viruses. This highlights its potential utility against emerging viral outbreaks (Ekins, Lane, & Madrid, 2020).

  • Emerging Viruses : A study specifically focused on Tilorone's activity against emerging viruses like Chikungunya virus (CHIK) and Middle Eastern respiratory syndrome coronavirus (MERS-CoV), suggesting its potential in treating new viral threats (Ekins & Madrid, 2020).

Immunomodulatory and Anticancer Applications

  • Activation of Immune Cells Against Tumors : Tilorone can activate NK cells and specific subpopulations of cytotoxic lymphocytes, enabling them to recognize and kill immune-evasive tumor cells. This indicates its potential in cancer immunotherapy (Sharapova et al., 2018).

  • Interferon Induction and Anticancer Effects : Tilorone has been shown to induce interferon production and demonstrate antitumor activities. Its potential as a chemotherapy agent, particularly for hepatoma, is highlighted by its ability to induce apoptosis in cancer cells (Alem et al., 2019).

  • Potential as an Anticancer Agent : The synthesis and activity evaluation of Tilorone analogs have shown promising anticancer activities, indicating its potential for future development as an anticancer agent (Zhou et al., 2013).

Other Applications

  • Platelet Aggregation Inhibitor : Tilorone hydrochloride has been tested for its ability to inhibit platelet aggregation, suggesting its potential use in conditions related to blood clotting (Mackenzie & Schatzman, 2009).

  • Interferon Induction Properties : Studies have explored Tilorone's ability to induce interferon production in vitro, underscoring its role in immune response modulation (Zholobak et al., 2003).

Safety And Hazards

Tilorone hydrochloride is classified as toxic . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Tilorone hydrochloride has been long neglected by the west in many respects but it deserves further reassessment in light of current and future needs for broad-spectrum antivirals . More recently, promising antiviral activities against Middle East Respiratory Syndrome, Chikungunya, Ebola, and Marburg have been identified, which highlights that this old drug may have other uses against new viruses . This may in turn inform the types of drugs that we need for virus outbreaks such as for the new coronavirus severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

properties

IUPAC Name

2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3.2ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;;/h9-12,17-18H,5-8,13-16H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVYJQAWONIOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27591-97-5 (Parent)
Record name Tilorone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilorone dihydrochloride

CAS RN

27591-69-1
Record name Tilorone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-bis-[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TILORONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ507J4LKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2-diethylaminoethyl chloride [obtained from 15.5 g (0.09 mole) of 2-diethylaminoethyl chloride hydrochloride] in 100 ml of toluene (dried over molecular sieves) is added to a mixture of 6.4 g (0.03 mole) of 2,7-dihydroxyfluoren-9-one and 3.3 g (0.06 mole) of sodium methoxide in 200 ml of toluene (dried over molecular sieves). This mixture is heated to reflux with stirring for three hours. Upon cooling, the mixture is filtered to remove the precipitated sodium chloride. The toluene solution is washed three times with water, then once with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. This mixture is filtered, and the filtrate acidified to Congo Red with ethereal hydrogen chloride. The solid which precipitates is filtered, recrystallized from butanone with enough methanol added to effect solution, and the product dried at 100°C for 24 hours under vacuum to give 2,7-bis(2-diethylaminoethoxy)fluoren-9-one dihydrochloride. M.P. 235°-237°C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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